Lower molecular weight and reduced lipophilicity improve solubility‑limited permeability compared to benzylthio and substituted‑benzylthio analogs
This compound possesses the lowest molecular weight (274.34 Da) and the smallest thioether substituent (ethyl) among the benzofuran‑2‑yl(2‑(substituted‑thio)‑4,5‑dihydro‑1H‑imidazol‑1‑yl)methanone series, directly reducing calculated logP and topological polar surface area (tPSA) relative to the benzylthio analog (MW 336.41 Da) and the 4‑bromobenzylthio analog (MW 415.31 Da) . Since a 62–141 Da increase in molecular weight and the addition of an aromatic ring in the S‑substituent are established predictors of poorer aqueous solubility and greater CYP promiscuity, the ethylthio congener is expected to offer superior solubility‑limited permeability and a lower off‑target risk profile [1].
| Evidence Dimension | Molecular weight and calculated lipophilicity (clogP) as determinants of solubility and off-target risk |
|---|---|
| Target Compound Data | MW 274.34 Da; clogP ~2.7 (estimated via fragment-based method) |
| Comparator Or Baseline | Benzylthio analog (MW 336.41 Da); 4-bromobenzylthio analog (MW 415.31 Da); correspondingly higher clogP values expected. |
| Quantified Difference | MW reduced by 18–34% vs. benzylthio and bromobenzylthio analogs; estimated clogP difference of 1.0–2.0 log units lower. |
| Conditions | Calculated molecular descriptors; no experimental solubility or permeability data available for this specific compound. |
Why This Matters
Lower molecular weight and reduced lipophilicity directly correlate with improved aqueous solubility and reduced hERG/CYP liability, making this compound a less promiscuous, better-behaved tool for early-stage screening campaigns.
- [1] Gleeson, M. P. (2008). Generation of a set of simple, interpretable ADMET rules of thumb. Journal of Medicinal Chemistry, 51(4), 817–834. View Source
